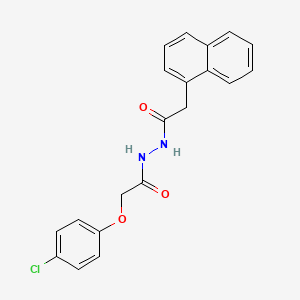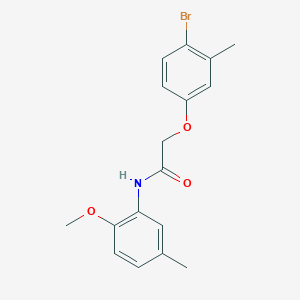![molecular formula C22H14ClN3O4 B3743329 3-chloro-N'-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoyl]benzohydrazide](/img/structure/B3743329.png)
3-chloro-N'-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoyl]benzohydrazide
Descripción general
Descripción
3-chloro-N'-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoyl]benzohydrazide, also known as CDIB, is a novel compound that has gained significant attention in the field of medicinal chemistry. CDIB is a small molecule that has been synthesized through a multi-step process, and it has shown promising results in various scientific research applications.
Mecanismo De Acción
The mechanism of action of 3-chloro-N'-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoyl]benzohydrazide is not fully understood. However, it is believed that 3-chloro-N'-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoyl]benzohydrazide exerts its anticancer activity by inhibiting the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. 3-chloro-N'-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoyl]benzohydrazide also induces apoptosis, a process of programmed cell death, in cancer cells. The antibacterial activity of 3-chloro-N'-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoyl]benzohydrazide is believed to be due to its ability to disrupt bacterial cell membranes, leading to cell death.
Biochemical and Physiological Effects:
3-chloro-N'-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoyl]benzohydrazide has been shown to have various biochemical and physiological effects. It has been shown to induce G2/M cell cycle arrest in cancer cells, leading to inhibition of cell growth and division. 3-chloro-N'-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoyl]benzohydrazide has also been shown to decrease the expression of pro-inflammatory cytokines, leading to a reduction in inflammation. In addition, 3-chloro-N'-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoyl]benzohydrazide has been shown to inhibit the growth of biofilm, a complex community of microorganisms that can cause chronic infections.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-chloro-N'-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoyl]benzohydrazide has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes, making it a potential candidate for drug development. 3-chloro-N'-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoyl]benzohydrazide has also shown potent activity against various bacterial strains, making it a potential candidate for the development of new antibiotics. However, 3-chloro-N'-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoyl]benzohydrazide has some limitations for lab experiments. It is a complex molecule that requires a multi-step synthesis process, which can be time-consuming and expensive. In addition, the mechanism of action of 3-chloro-N'-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoyl]benzohydrazide is not fully understood, which can make it difficult to optimize its activity.
Direcciones Futuras
There are several future directions for 3-chloro-N'-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoyl]benzohydrazide research. One potential direction is to further optimize the synthesis method to increase the yield and purity of the compound. Another direction is to investigate the mechanism of action of 3-chloro-N'-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoyl]benzohydrazide in more detail, which can lead to the development of more potent derivatives. In addition, 3-chloro-N'-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoyl]benzohydrazide can be tested for its activity against other diseases, such as viral infections and neurological disorders. Overall, 3-chloro-N'-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoyl]benzohydrazide has shown promising results in various scientific research applications, and further research is needed to fully understand its potential as a therapeutic agent.
Aplicaciones Científicas De Investigación
3-chloro-N'-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoyl]benzohydrazide has shown promising results in various scientific research applications. It has been tested for its anticancer activity and has shown significant inhibition of cancer cell growth. 3-chloro-N'-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoyl]benzohydrazide has also been tested for its antibacterial activity and has shown potent activity against various bacterial strains. In addition, 3-chloro-N'-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoyl]benzohydrazide has shown anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases.
Propiedades
IUPAC Name |
3-chloro-N-[4-(1,3-dihydroxyisoindol-2-yl)benzoyl]iminobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14ClN3O4/c23-15-5-3-4-14(12-15)20(28)25-24-19(27)13-8-10-16(11-9-13)26-21(29)17-6-1-2-7-18(17)22(26)30/h1-12,29-30H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAYZRGDGECYJFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N(C(=C2C=C1)O)C3=CC=C(C=C3)C(=O)N=NC(=O)C4=CC(=CC=C4)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[3-(benzyloxy)-4-methoxybenzyl]-3-chloro-4-fluoroaniline](/img/structure/B3743251.png)

![N-[2-(4-methoxyphenyl)ethyl]-4-phenylcyclohexanamine](/img/structure/B3743277.png)

![3,5-bis[(3,4-dimethoxybenzoyl)amino]benzoic acid](/img/structure/B3743282.png)
![ethyl {[3-cyano-4-(5-methyl-2-furyl)-5,6,7,8-tetrahydro-2-quinolinyl]thio}acetate](/img/structure/B3743290.png)

![N'-[3-phenyl-1-(2-phenylvinyl)-2-propen-1-ylidene]isonicotinohydrazide](/img/structure/B3743307.png)

![N-(4-{[2-(3-bromobenzoyl)hydrazino]carbonyl}phenyl)acetamide](/img/structure/B3743316.png)
![N'-[(4-bromophenyl)sulfonyl]benzohydrazide](/img/structure/B3743324.png)


